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Compound of Interest

Compound Name: F092

Cat. No.: B610284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
F092 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS),

a key enzyme in the inflammatory cascade. This document provides a comprehensive technical

overview of F092, including its chemical properties, mechanism of action, the biological

signaling pathway it modulates, and relevant experimental protocols for its study. The

information is intended to support researchers and professionals in drug development in

understanding and utilizing this compound for studies related to allergic and inflammatory

responses.

Introduction
F092, with the chemical name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-

pyrimidinecarboxamide, is a small molecule inhibitor of hematopoietic prostaglandin D

synthase (H-PGDS). H-PGDS is responsible for the conversion of prostaglandin H2 (PGH2) to

prostaglandin D2 (PGD2), a critical mediator in the pathophysiology of allergic diseases such

as asthma and allergic rhinitis. By inhibiting H-PGDS, F092 effectively reduces the production

of PGD2, thereby mitigating downstream inflammatory effects. Its high affinity and selectivity for

H-PGDS make it a valuable tool for investigating the role of the PGD2 pathway in various

physiological and pathological processes.
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Chemical and Physical Properties
The key chemical and physical properties of F092 are summarized in the table below.

Property Value Reference

Chemical Name

N-[4-(2-oxo-1-

pyrrolidinyl)phenyl]-2-(2-

pyridinyl)-5-

pyrimidinecarboxamide

[1]

CAS Number 2250261-59-5 [1]

Molecular Formula C₂₀H₁₇N₅O₂ [1]

Molecular Weight 359.38 g/mol [1]

Appearance Crystalline solid [1]

Solubility

DMF: 3 mg/ml; DMSO: 5

mg/ml; Ethanol: partially

soluble; PBS (pH 7.2): partially

soluble

[1]

Biological Activity and Mechanism of Action
F092 is a highly potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Its

mechanism of action is through direct binding to the active site of the enzyme, preventing the

isomerization of PGH2 to PGD2.

Quantitative Data
The primary quantitative measure of F092's potency is its dissociation constant (KD), which

indicates its binding affinity for H-PGDS. While a specific half-maximal inhibitory concentration

(IC₅₀) from a functional assay for F092 is not readily available in the public domain, the KD

value demonstrates its high-affinity binding. For context, IC₅₀ values for other potent H-PGDS

inhibitors are in the low nanomolar range[2][3]. A related F092 mimetic, TFC-007, has a

reported IC₅₀ of 0.17 µM in a binding affinity assay[4].
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Parameter Value Target Reference

KD 0.14 nM Human H-PGDS [5]

Structural Basis of Inhibition
The co-crystal structure of F092 in complex with human H-PGDS has been resolved (PDB ID:

5YWX), providing detailed insights into its binding mode[6]. This structural information is

invaluable for understanding the specific molecular interactions that confer its high affinity and

selectivity and can aid in the structure-based design of new H-PGDS inhibitors.

H-PGDS Signaling Pathway
H-PGDS is a key enzyme in the arachidonic acid cascade. Upon cellular stimulation,

arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then

catalyzes the isomerization of PGH2 to PGD2. PGD2 is a potent lipid mediator that exerts its

biological effects by binding to two G protein-coupled receptors: the D-prostanoid receptor 1

(DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells

(CRTH2), also known as DP2. The activation of these receptors triggers distinct downstream

signaling pathways that are heavily implicated in inflammatory and allergic responses.

Overview of the H-PGDS Signaling Cascade
The following diagram illustrates the central role of H-PGDS in the prostaglandin D2 signaling

pathway and the point of inhibition by F092.
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Click to download full resolution via product page

Caption: Overview of the H-PGDS signaling pathway and inhibition by F092.

Downstream Receptor Signaling
The activation of DP1 and DP2 receptors by PGD2 initiates distinct intracellular signaling

cascades.
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Caption: Downstream signaling pathways of DP1 and DP2 (CRTH2) receptors.
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Synthesis
A detailed, step-by-step synthesis protocol for F092 is not publicly available in the cited

literature. However, the synthesis of similar N-phenyl-pyrimidinecarboxamide derivatives

generally involves the condensation of precursor molecules. For instance, the synthesis of

related 4-aryl-2-(phenylamino)pyrimidines has been achieved by condensing acetyl

heterocycles with dimethylformamide dimethyl acetal to form enaminones, which are then

cyclized with aryl guanidines[7]. The synthesis of F092 is described in the publication by

Takaya, D., et al. in Bioorganic & Medicinal Chemistry, 2018, 26(16), 4726-4734, though the full

experimental details are not provided in the abstract[8].

Experimental Protocols
The following are generalized protocols for assays commonly used to characterize H-PGDS

inhibitors like F092.

H-PGDS Enzymatic Assay (In Vitro)
This protocol describes a method to measure the direct inhibitory effect of F092 on H-PGDS

enzymatic activity.
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Caption: Workflow for an in vitro H-PGDS enzymatic assay.
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Methodology:

Reagent Preparation: Recombinant human H-PGDS enzyme, glutathione (GSH) as a

cofactor, and the substrate PGH2 are prepared in an appropriate assay buffer. A dilution

series of F092 is also prepared.

Incubation: The H-PGDS enzyme is pre-incubated with various concentrations of F092 and

GSH for a specified time to allow for inhibitor binding.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

Reaction Termination: The reaction is stopped after a defined period, typically by adding a

quenching solution.

Detection: The amount of PGD2 produced is quantified using methods such as liquid

chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked

immunosorbent assay (ELISA)[9][10].

Data Analysis: The percentage of inhibition at each F092 concentration is calculated relative

to a vehicle control, and the data are fitted to a dose-response curve to determine the IC₅₀

value.

Cell-Based PGD2 Production Assay
This protocol outlines a method to assess the ability of F092 to inhibit PGD2 production in a

cellular context. The human basophilic leukemia cell line, KU812, which endogenously

expresses H-PGDS, is commonly used for this purpose[11][12].
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Caption: Workflow for a cell-based PGD2 production assay.
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Methodology:

Cell Culture: KU812 cells are cultured in appropriate media and seeded into multi-well

plates.

Compound Treatment: Cells are pre-incubated with a range of concentrations of F092 or a

vehicle control for a specified duration.

Cell Stimulation: PGD2 production is stimulated by adding an agent such as a calcium

ionophore (e.g., A23187).

Sample Collection: After a further incubation period, the cell culture supernatant is collected.

PGD2 Quantification: The concentration of PGD2 in the supernatant is measured using a

sensitive method like LC-MS/MS or ELISA[10].

Data Analysis: The inhibition of PGD2 production by F092 is calculated, and an IC₅₀ value is

determined.

Conclusion
F092 is a well-characterized, high-affinity inhibitor of H-PGDS. Its potency and selectivity make

it an excellent research tool for elucidating the role of the PGD2 signaling pathway in allergic

and inflammatory diseases. This technical guide provides a foundational understanding of

F092's properties and its biological context, along with generalized experimental protocols to

facilitate its use in a research setting. Further investigation into its in vivo efficacy and

pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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